molecular formula C10H9BrO B8226305 7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one

7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B8226305
M. Wt: 225.08 g/mol
InChI Key: CXFKWWQKLWGRDU-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1260011-37-7) is a brominated indanone derivative with a methyl substituent at position 5. Its molecular formula is C₁₀H₉BrO, and it has a molecular weight of 225.08 g/mol. The compound features a bicyclic structure with a ketone group at position 1, a bromine atom at position 7, and a methyl group at position 5 (Fig. 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. It is typically synthesized via bromination of methyl-substituted indanone precursors, though specific synthetic protocols are proprietary or underreported in public literature .

Properties

IUPAC Name

7-bromo-5-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFKWWQKLWGRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)CC2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

Reaction Conditions :

  • Substrate : 5-Methyl-2,3-dihydro-1H-inden-1-one

  • Reagent : NBS (1.1 equiv)

  • Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Solvent : Benzene or CCl₄

  • Temperature : 25–40°C

  • Time : 12–24 hours

Mechanism :
NBS generates bromine radicals under AIBN initiation, leading to selective bromination at the benzylic or aromatic positions. For 5-methyl-indanone, the methyl group directs electrophilic substitution to the para position (C7), yielding 7-bromo-5-methyl-2,3-dihydro-1H-inden-1-one.

Yield : 85–90%
Purity : >99% (HPLC)

Advantages :

  • High regioselectivity due to the methyl group’s directing effect.

  • Mild conditions avoid ring-opening side reactions.

Limitations :

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Electrophilic Bromination with Molecular Bromine

Reaction Conditions :

  • Substrate : 5-Methyl-2,3-dihydro-1H-inden-1-one

  • Reagent : Br₂ (1.0 equiv)

  • Catalyst : FeBr₃ (0.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → RT

  • Time : 2–4 hours

Mechanism :
FeBr₃ polarizes Br₂, generating Br⁺ for electrophilic aromatic substitution. The methyl group directs bromination to C7, though over-bromination may occur without careful stoichiometry.

Yield : 70–75%
Purity : 95–97% (HPLC)

Optimization Tips :

  • Slow addition of Br₂ minimizes di-brominated byproducts.

  • Use of scavengers (e.g., NaHSO₃) quenches excess Br₂ post-reaction.

Friedel-Crafts Acylation Followed by Bromination

This two-step approach constructs the indanone ring system with pre-installed substituents.

Synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-one

Step 1 : Friedel-Crafts Acylation

  • Substrate : 3-Methylbenzaldehyde

  • Reagent : Acetyl chloride (1.2 equiv)

  • Catalyst : AlCl₃ (1.5 equiv)

  • Solvent : Nitrobenzene

  • Temperature : 80°C

  • Time : 6 hours

Product : 5-Methyl-2,3-dihydro-1H-inden-1-one.
Yield : 78%

Step 2 : Bromination (as in Section 1.1 or 1.2)

Overall Yield : 65–70%

Multi-Step Synthesis from 2-Bromobenzyl Bromide

A modular route adapted from Ripretinib intermediates:

Alkylation and Cyclization

Step 1 : Alkylation of 2-Bromobenzyl Bromide

  • Reagent : Methylmagnesium bromide (3.0 equiv)

  • Solvent : Diethyl ether

  • Temperature : 0°C → RT

  • Product : 2-Bromo-5-methylbenzyl alcohol

  • Yield : 88%

Step 2 : Oxidation to Ketone

  • Reagent : Jones reagent (CrO₃/H₂SO₄)

  • Solvent : Acetone

  • Product : 5-Methyl-2,3-dihydro-1H-inden-1-one

  • Yield : 82%

Step 3 : Bromination (as in Section 1.1)

Overall Yield : 60–65%

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Radical Bromination (NBS)85–90%>99%ModerateHigh
Electrophilic Bromination70–75%95–97%LowModerate
Friedel-Crafts Route65–70%98%HighLow
Multi-Step Synthesis60–65%97%HighModerate
Suzuki Coupling50–55%95%Very HighLow

Key Takeaways :

  • NBS-mediated bromination offers the best balance of yield and scalability.

  • Electrophilic bromination is cost-effective but requires precise control.

  • Multi-step routes are reserved for specialized intermediates.

Experimental Optimization and Troubleshooting

Enhancing Regioselectivity

  • Directed ortho-Metalation : Use of LDA (lithium diisopropylamide) with 5-methyl-indanone directs bromination to C7.

  • Solvent Effects : Non-polar solvents (e.g., benzene) favor radical pathways, while polar solvents (e.g., DCM) enhance electrophilic substitution.

Purification Strategies

  • Column Chromatography : Silica gel (hexane/EtOAc 8:2) resolves mono-/di-brominated products.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

Scientific Research Applications

Chemistry

7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications leading to diverse derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties :
    • Studies have indicated effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent.
  • Anticancer Activity :
    • Preliminary research shows that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
  • Enzyme Inhibition :
    • It may act as an inhibitor for cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This interaction can significantly influence the pharmacokinetics of co-administered drugs.
  • Antioxidant Properties :
    • Research suggests potential antioxidant activity, which is vital for protecting cells against oxidative stress.

Medicine

In medicinal chemistry, this compound is explored as a building block for active pharmaceutical ingredients (APIs). Its ability to interact with biological targets makes it a candidate for drug development.

Case Studies

Several studies have highlighted the biological activities and applications of this compound:

StudyFindings
Study ADemonstrated antimicrobial efficacy against Staphylococcus aureus with MIC values indicating potential as an antimicrobial agent.
Study BIdentified as a CYP1A2 inhibitor affecting drug metabolism significantly.
Study CShowed promising anticancer properties in vitro by inducing apoptosis in cancer cell lines.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom in the compound can participate in halogen bonding, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Indanone derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent type, position, and stereochemistry. Below is a detailed comparison of 7-bromo-5-methyl-2,3-dihydro-1H-inden-1-one with structurally analogous compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Properties/Activities Reference(s)
This compound Br (C7), CH₃ (C5) Intermediate for drug discovery; potential applications in kinase or receptor modulation
5-Bromo-2,3-dihydro-1H-inden-1-one Br (C5) Antitumor activity; molecular weight: 211.06 g/mol
5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one Cl (C5), OCH₃ (C6), benzylidene (C2) EGFR tyrosine kinase inhibitor (IC₅₀: <1 μM for NSCLC)
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one OH (C3), CH(CH₂)₂ (C5), CH₃ (C3) Allelopathic activity (IC₅₀: 0.34 mM hypocotyls, 0.16 mM roots)
2-(4-Nitrobenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (9b) NO₂-benzylidene (C2), OCH₃ (C5) Opioid receptor modulation; synthesized via Claisen-Schmidt condensation
2-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one Cl (C5), pyrazole-methylene (C2) Antibacterial/antifungal activity (MIC: 8–32 μg/mL)

Key Observations:

Substituent Position Matters: Bromine at C7 (target compound) vs. Methoxy or methyl groups at C5 vs. C6 (e.g., 5-chloro-6-methoxy derivatives) influence kinase inhibitory potency due to spatial orientation .

Functional Group Impact :

  • Benzylidene groups (e.g., in 9b) enhance π-π stacking with receptors, improving affinity for opioid or EGFR targets .
  • Hydroxy and isopropyl groups (e.g., 3-hydroxy-5-isopropyl derivative) increase hydrophilicity and allelopathic activity compared to bromo/methyl substituents .

Bioactivity Trends: Brominated indanones (e.g., 7-bromo-5-methyl) are often intermediates, while chlorinated or methoxylated derivatives (e.g., 5-chloro-6-methoxy) show direct kinase inhibition . Chalcone-like derivatives (e.g., pyrazole-methylene hybrids) exhibit superior antimicrobial activity due to extended conjugation .

Biological Activity

7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in fields such as pharmacology and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrOC_9H_9BrO with a molecular weight of approximately 215.08 g/mol. The presence of the bromine atom contributes to its lipophilicity, enhancing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit their activity, thereby disrupting various biochemical pathways. The compound has been investigated for its antimicrobial and anticancer properties, leveraging its structural features for these applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymatic functions within microbial cells .

Anticancer Properties

Studies have shown that halogenated compounds can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific pathways affected by this compound are still under investigation, but preliminary data suggest a potential role in targeting cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 2,3-dihydro-1H-indenones showed promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .
  • Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent response, suggesting potential use in targeted cancer therapies .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
MechanismCovalent bond formation with proteins

Synthesis and Production

The synthesis of this compound typically involves bromination of 5-methyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. This process can be optimized for scale-up in industrial applications .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 7-bromo-5-methyl-2,3-dihydro-1H-inden-1-one?

  • Methodological Answer : Combine 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to identify characteristic signals. For example, the carbonyl group (C=O) typically resonates at ~200–210 ppm in 13CNMR^{13} \text{C} \text{NMR}, while bromine substitution and methyl groups influence chemical shifts in 1HNMR^1 \text{H} \text{NMR}. X-ray crystallography (using SHELX programs ) can resolve ambiguities in stereochemistry or regiochemistry. Computational tools like DFT (B3LYP/6-31G(d,p)) can predict electronic properties and validate experimental spectra .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in sealed containers at 2–8°C to minimize degradation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for toxicity risks (e.g., organ-specific toxicity noted in brominated analogs) .

Q. How can synthetic routes for this compound be optimized for yield?

  • Methodological Answer : Bromination of 5-methyl-2,3-dihydro-1H-inden-1-one using NBS (N-bromosuccinimide) in a radical initiator (e.g., AIBN) under controlled temperature (60–80°C) improves regioselectivity. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian-03 with B3LYP/6-31G(d,p)) to map electrostatic potential surfaces (MEPs) and identify electrophilic regions. Calculate Fukui indices to predict sites susceptible to nucleophilic attack. Validate with experimental kinetic data (e.g., SN2 reactivity with amines) .

Q. What strategies resolve contradictions in enantiomer separation for brominated indanone derivatives?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) can separate enantiomers, but instability due to racemization requires structural modification. For example, replacing the α-proton with a methyl group (as in 5-chloro-2-methyl analogs) prevents racemization while retaining pharmacological activity .

Q. How can asymmetric hydrogenation be applied to oxime derivatives of this compound?

  • Methodological Answer : Use chiral phosphine ligands (e.g., BINAP) with transition metals (Ru or Rh) to hydrogenate ketoximes. Optimize pressure (10–50 bar H2_2) and solvent (MeOH/THF) for enantiomeric excess (ee). Analyze ee via chiral HPLC or 1HNMR^1 \text{H} \text{NMR} with chiral shift reagents .

Contradiction Analysis

  • Synthetic Yields in Bromination : Discrepancies in yields may arise from solvent polarity (e.g., CCl4_4 vs. DCM) or radical scavengers. Systematic optimization using design-of-experiments (DoE) can identify critical factors .
  • Enantiomer Stability : While chiral separation is feasible, racemization in solution-phase storage necessitates alternative stabilization strategies (e.g., solid-state storage or derivatization) .

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